molecular formula C13H13N5O3S B280045 N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA

N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA

Cat. No.: B280045
M. Wt: 319.34 g/mol
InChI Key: JUSXJYMXSDCLLM-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a nitrophenyl group, and a carbamothioyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA typically involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenyl isothiocyanate to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols replace the nitro group.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound binds to bacterial enzymes, inhibiting their function and leading to cell death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis.

Comparison with Similar Compounds

1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Ethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a different position of the nitro group, which can lead to variations in its chemical reactivity and biological activity.

    1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: The position of the carboxamide group is different, which can affect its binding affinity to molecular targets and its overall stability.

The uniqueness of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

1-ethyl-N-[(4-nitrophenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C13H13N5O3S/c1-2-17-8-9(7-14-17)12(19)16-13(22)15-10-3-5-11(6-4-10)18(20)21/h3-8H,2H2,1H3,(H2,15,16,19,22)

InChI Key

JUSXJYMXSDCLLM-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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